molecular formula C7H9IN2O2 B13900576 3-Iodo-6-(2-methoxyethoxy)pyridazine

3-Iodo-6-(2-methoxyethoxy)pyridazine

Cat. No.: B13900576
M. Wt: 280.06 g/mol
InChI Key: USWICYBGPDBXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-6-(2-methoxyethoxy)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with an iodine atom at the 3-position and a 2-methoxyethoxy group at the 6-position. Pyridazine derivatives are known for their unique physicochemical properties, which make them valuable in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-(2-methoxyethoxy)pyridazine typically involves the iodination of a pyridazine precursor followed by the introduction of the 2-methoxyethoxy group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridazine ring. The 2-methoxyethoxy group can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and substitution reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-(2-methoxyethoxy)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Iodo-6-(2-methoxyethoxy)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Iodo-6-(2-methoxyethoxy)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-6-(2-methoxyethoxy)pyridazine is unique due to the presence of both the iodine atom and the 2-methoxyethoxy group, which confer distinct physicochemical properties and reactivity. These features make it a valuable compound for various applications, particularly in drug design and materials science .

Properties

Molecular Formula

C7H9IN2O2

Molecular Weight

280.06 g/mol

IUPAC Name

3-iodo-6-(2-methoxyethoxy)pyridazine

InChI

InChI=1S/C7H9IN2O2/c1-11-4-5-12-7-3-2-6(8)9-10-7/h2-3H,4-5H2,1H3

InChI Key

USWICYBGPDBXHN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NN=C(C=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.